Clofazimine

Catalog No.
S524004
CAS No.
2030-63-9
M.F
C27H22Cl2N4
M. Wt
473.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clofazimine

CAS Number

2030-63-9

Product Name

Clofazimine

IUPAC Name

N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine

Molecular Formula

C27H22Cl2N4

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3

InChI Key

WDQPAMHFFCXSNU-UHFFFAOYSA-N

SMILES

Array

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
1.51e-03 g/L

Synonyms

B 663, B-663, B663, Clofazimine, G 30,320, G-30,320, G30,320, Lamprene, N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-((1-methylethyl)imino)-2-phenazinamine

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl

The exact mass of the compound Clofazimine is 472.12215 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.225 mg/l (virtually insoluble)1.51e-03 g/l0.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759283. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenazines. It belongs to the ontological category of phenazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clofazimine is a lipophilic, red-colored riminophenazine dye primarily utilized as a core component in multidrug therapy (MDT) for leprosy and increasingly for drug-resistant tuberculosis (TB).[1][2][3] Its fundamental mechanism involves interaction with bacterial DNA and the generation of reactive oxygen species (ROS) through redox cycling, which disrupts essential cellular functions in susceptible bacteria.[1][4][5][6] A defining characteristic relevant to procurement and formulation is its extremely low aqueous solubility (BCS Class II drug), with a high LogP of approximately 7.66, leading to significant accumulation in fatty tissues.[1][7][8] This property presents both therapeutic advantages, such as a long half-life, and distinct formulation and handling challenges compared to more water-soluble antimicrobials.[7][9]

Substituting Clofazimine with other antimycobacterial agents like isoniazid or rifampicin is unfeasible in its core applications, particularly against drug-resistant strains where resistance to these primary agents is the defining problem.[3][10] Clofazimine retains potent activity against M. tuberculosis strains that are resistant to both rifampicin and isoniazid.[10] Furthermore, its unique mechanism, involving membrane destabilization and ROS production, differs significantly from cell wall synthesis or RNA polymerase inhibitors, providing a distinct and often synergistic mode of action.[5][11] Even substitution with close structural analogs like TBI-166, while designed for similar efficacy, is a decision driven by specific goals such as altering pharmacokinetic profiles or reducing side effects like skin discoloration, highlighting that even within the riminophenazine class, compounds are not directly interchangeable due to distinct physicochemical properties.[12][13]

Processability & Handling: Extreme Lipophilicity and Low Aqueous Solubility Requires Specific Formulation Strategies

Clofazimine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, defined by high permeability but extremely low water solubility.[7][8] Its intrinsic aqueous solubility is reported to be less than 0.01 µg/mL under neutral conditions, and its LogP value is approximately 7.66, indicating extreme lipophilicity.[8] This contrasts sharply with hydrophilic drugs like Isoniazid or Pyrazinamide (BCS Class III).[8] Consequently, effective use of clofazimine is critically dependent on formulation strategies such as lipid-based delivery systems (SEDDS), nanoparticle engineering, or cyclodextrin complexation to achieve viable dissolution and bioavailability.[9][14][15]

Evidence DimensionAqueous Solubility & Lipophilicity (LogP)
Target Compound DataSolubility: <0.01 µg/mL; LogP: ~7.66
Comparator Or BaselineBCS Class III drugs (e.g., Pyrazinamide): High aqueous solubility, low permeability
Quantified DifferenceOrders of magnitude lower aqueous solubility than hydrophilic antimycobacterials.
ConditionsNeutral aqueous conditions.

This dictates procurement for formulation-focused R&D, as the compound is unsuitable for simple aqueous solutions and requires investment in advanced solubilization technologies.

Differential Activity: Delayed Onset of Bactericidal Action Compared to Frontline TB Drugs

Unlike the rapid early bactericidal activity (EBA) of frontline drugs like isoniazid, clofazimine exhibits a distinct, delayed onset of action against M. tuberculosis. In vitro studies show that clofazimine does not exert significant bactericidal activity during the first week of exposure, with concentration-dependent killing only observed in the second week.[16] Similarly, in murine models, clofazimine shows no EBA in the first week, with limited activity in the second week, whereas isoniazid acts rapidly.[16] This delayed activity is not primarily due to pharmacokinetics but is thought to be inherent to its mechanism of action.[16] This makes it a poor choice for studies requiring rapid initial bacterial load reduction but a specific candidate for investigating mechanisms of persistent or slowly replicating bacteria.

Evidence DimensionEarly Bactericidal Activity (EBA) Timeline
Target Compound DataNo significant bactericidal activity in Week 1; activity begins in Week 2.
Comparator Or BaselineIsoniazid: Exhibits rapid EBA within the first days of treatment.
Quantified DifferenceA delay of over one week in the onset of significant bactericidal effect compared to isoniazid.
ConditionsIn vitro M. tuberculosis cultures and in vivo BALB/c mouse infection models.

Researchers must select clofazimine specifically for its utility against persistent bacterial states, not for acute, rapid-kill experiments where standard drugs are superior.

Selective Cytotoxicity: Preferential Inhibition of Glioblastoma Cancer Stem Cells (CSCs) Over Non-CSC Populations

In the context of oncology research, clofazimine demonstrates preferential activity against glioblastoma multiforme (GBM) cancer stem cells (CSCs). In four different patient-derived xenograft (PDX) models, clofazimine treatment yielded a half-maximal inhibitory concentration (IC50) of approximately 2 µM for the CSC population.[17] In stark contrast, the corresponding non-CSC populations from the same tumors did not reach 50% growth inhibition within the same concentration range, indicating a significantly wider therapeutic window against the stem-like cells responsible for tumor recurrence.[17] This selective action is linked to its ability to inhibit Connexin 46 (Cx46)-mediated cell-cell communication, a channel essential for GBM CSCs.[17]

Evidence DimensionIC50 (Growth Inhibition)
Target Compound Data~2 µM (for Glioblastoma CSCs)
Comparator Or BaselineMatched non-CSC population: Did not reach 50% inhibition at the same concentrations.
Quantified DifferenceDemonstrates potent cytotoxicity against CSCs at concentrations that are non-toxic to the bulk non-CSC tumor population.
Conditions3-day treatment of four patient-derived xenograft (PDX) glioblastoma cell lines.

This evidence justifies procuring clofazimine specifically for research into targeting cancer stem cells, a key challenge where many standard chemotherapeutics fail.

Development of Formulations for Poorly Soluble Drugs

Given its extreme lipophilicity and near-insolubility in water, clofazimine serves as a model compound for developing and validating novel drug delivery platforms. Its procurement is justified for research focused on creating lipid-based formulations, solid dispersions, or nanoparticle systems designed to enhance the bioavailability of BCS Class II compounds.[7][18]

Investigating Drug Action Against Persistent or Drug-Tolerant Mycobacteria

The delayed onset of clofazimine's bactericidal activity makes it a specific tool for studying drug efficacy against non-replicating or slowly metabolizing mycobacterial populations, such as those found in hypoxic granulomas.[16][19] It is the right choice for models where the goal is to eradicate persistent bacteria that survive initial treatment with rapid-acting drugs like isoniazid.[16]

Targeting Cancer Stem Cell (CSC) Maintenance and Survival

Based on its demonstrated selective cytotoxicity against glioblastoma CSCs at low micromolar concentrations, clofazimine is a valuable agent for research into therapies that specifically target the CSC niche.[17] It is particularly relevant for studying the disruption of intercellular communication pathways, such as those mediated by Connexin 46, as a strategy to overcome tumor recurrence and chemoresistance.[17]

Preclinical Studies of Combination Therapies for Multidrug-Resistant Tuberculosis (MDR-TB)

As a cornerstone of modern MDR-TB therapy, clofazimine is essential for in vitro and in vivo studies aimed at discovering synergistic interactions with new or existing antitubercular drugs.[3][10] Its established role and distinct mechanism of action make it a critical component for building and testing novel combination regimens intended for clinical translation.[5][11]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

472.1221521 Da

Monoisotopic Mass

472.1221521 Da

Heavy Atom Count

33

LogP

7.66
7.66 (LogP)
7

Appearance

Reddish-brown solid powder.

Melting Point

210-212 °C
210 - 212 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D959AE5USF

Drug Indication

Clofazimine is indicated for the treatment of lepromatous leprosy, including dapsone-resistant lepromatous leprosy and lepromatous leprosy complicated by erythema nodosum leprosum. To prevent the development of drug resistance, it should be used only in combination with other antimycobacterial leprosy treatments.

Livertox Summary

Clofazimine is a fat soluble, brick red dye that is used in combination with other agents in the therapy of leprosy. Clofazimine, by itself, has not been associated with serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Leprostatic Agents
Antiinfective Agents

Pharmacology

Clofazimine exerts a slow bactericidal effect on Mycobacterium leprae (Hansen's bacillus) due primarily to its action on the bacterial outer membrane, though there is some evidence that activity on the bacterial respiratory chain and ion transporters may play a role.[A203144] It also exerts anti-inflammatory properties due to the suppression of T-lymphocyte activity. Clofazimine has a relatively long duration of action owing to its long residence time in the body, but is still administered daily. Approximately 75-100% of patients receiving clofazimine will experience an orange-pink to brownish-black discoloration of the skin, conjunctivae, and bodily fluids.[L13802] Skin discoloration may take several months or years to reverse following the cessation of therapy. Clofazimine has also been implicated in abdominal obstruction, in some cases fatal, due to the deposition of drug and formation of crystals in the intestinal mucosa - complaints of abdominal pain and nausea/vomiting should be investigated promptly, and the doses of clofazimine should be lowered or discontinued if it is found to be the culprit.[L13802] Its use should be avoided in patients with hepatic dysfunction.[L13802]
Clofazimine is a phenazine dye with anti-mycobacterial and anti-inflammatory activities. The exact mechanism through which clofazimine exerts its effect is unknown. However, it binds preferentially to mycobacterial DNA, thereby inhibiting DNA replication and cell growth. Clofazimine has a slow bactericidal effect on Mycobacterium leprae and is active against various other Mycobacteria.

MeSH Pharmacological Classification

Leprostatic Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04B - Drugs for treatment of lepra
J04BA - Drugs for treatment of lepra
J04BA01 - Clofazimine

Mechanism of Action

Although the precise mechanism(s) of action of clofazimine have not been elucidated, its antimicrobial activity appears to be membrane-directed. It was previously thought that, due to its lipophilicity, clofazimine participated in the generation of intracellular reactive oxygen species (ROS) via redox cycling, specifically H2O2 and superoxide, which then exerted an antimicrobial effect. A more recent and compelling theory involves clofazimine interacting with bacterial membrane phospholipids to generate antimicrobial lysophospholipids - bactericidal efficacy may, then, arise from the combined membrane-destabilizing effects of both clofazimine and lysophospholipids, which interfere with K+ uptake and, ultimately, ATP production. The anti-inflammatory activity of clofazimine is the result of its inhibition of T-lymphocyte activation and proliferation. Several mechanisms have been proposed, including direct antagonism of T-cell Kv 1.3 potassium channels and indirect action by promoting the release of E-series prostaglandins and reactive oxygen species from bystander neutrophils and monocytes.

Other CAS

2030-63-9

Absorption Distribution and Excretion

Absorption varies from 45 to 62% following oral administration in leprosy patients. Co-administration of a 200mg dose of clofazimine with food resulted in a Cmax of 0.41 mg/L with a Tmax of 8 h; administered in a fasting state, the corresponding Cmax was 30% lower while the time to Cmax was 12 h.
Part of an ingested dose of clofazimine is found in the feces, which may represent excretion in the bile, and a small amount is also eliminated in the sputum, sebum, and sweat. Excretion of unchanged drug and metabolites in a 24-hour urine collection was negligible.
Clofazimine is highly lipophilic and therefore deposits primarily in fatty tissues and cells of the reticuloendothelial system, where it is taken up by macrophages and further distributed throughout the body. Crystalized deposits have been found in the mesenteric lymph nodes, adrenals, subcutaneous fat, liver, bile, gall bladder, spleen, small intestine, muscles, bones, and skin.

Metabolism Metabolites

Three metabolites have been identified in the urine following repeated oral doses of clofazimine. It is unclear whether these metabolites are pharmacologically active. Metabolite I may be the result of the hydrolytic dehalogenation of clofazimine and metabolite II presumably is formed by a hydrolytic deamination reaction followed by glucuronidation.

Wikipedia

Clofazimine

Biological Half Life

The mean elimination half-life is approximately 25 days.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Optimization of the clofazimine structure leads to a highly water-soluble C3-aminopyridinyl riminophenazine endowed with improved anti-Wnt and anti-cancer activity in vitro and in vivo

Alexey Koval, Ivan Bassanini, Jiabin Xu, Michele Tonelli, Vito Boido, Fabio Sparatore, Frederic Amant, Daniela Annibali, Eleonora Leucci, Anna Sparatore, Vladimir L Katanaev
PMID: 34116325   DOI: 10.1016/j.ejmech.2021.113562

Abstract

Triple-negative breast cancer (TNBC) is a cancer subtype critically dependent upon excessive activation of Wnt pathway. The anti-mycobacterial drug clofazimine is an efficient inhibitor of canonical Wnt signaling in TNBC, reducing tumor cell proliferation in vitro and in animal models. These properties make clofazimine a candidate to become first targeted therapy against TNBC. In this work, we optimized the clofazimine structure to enhance its water solubility and potency as a Wnt inhibitor. After extensive structure-activity relationships investigations, the riminophenazine 5-(4-(chlorophenyl)-3-((2-(piperazin-1-yl)ethyl)imino)-N-(pyridin-3-yl)-3,5-dihydrophenazin-2-amine (MU17) was identified as the new lead compound for the riminophenazine-based targeted therapy against TNBC and Wnt-dependent cancers. Compared to clofazimine, the water-soluble MU17 displayed a 7-fold improved potency against Wnt signaling in TNBC cells resulting in on-target suppression of tumor growth in a patient-derived mouse model of TNBC. Moreover, allowing the administration of reduced yet effective dosages, MU17 displayed no adverse effects, most notably no clofazimine-related skin coloration.


Clofazimine functionalized polymeric nanoparticles for brain delivery in the tuberculosis treatment

Renata Ribeiro de Castro, Flavia Almada do Carmo, Cláudia Martins, Alice Simon, Valeria Pereira de Sousa, Carlos Rangel Rodrigues, Lucio Mendes Cabral, Bruno Sarmento
PMID: 33915184   DOI: 10.1016/j.ijpharm.2021.120655

Abstract

Central nervous system tuberculosis (CNS-TB) is the most severe form of the disease especially due to the inability of therapeutics to cross the blood-brain barrier (BBB). Clofazimine (CFZ) stands out for presenting high in vitro activity against multi-drug resistant strains of Mycobacterium tuberculosis, however, CFZ physicochemical and pharmacokinetics properties limit drug penetration into the CNS and, consequently, its clinical use. The aim of this work was to develop polymeric nanoparticles (NPs) of poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) loaded with CFZ and functionalized with a transferrin receptor (TfR)-binding peptide, aiming brain drug delivery for CNS-TB treatment by the intravenous route. The poor water solubility and high lipophilicity of CFZ was overcome through its entrapment into PLGA-PEG NPs manufactured by both conventional and microfluidic techniques using the nanoprecipitation principle. In vitro studies in brain endothelial hCMEC/D3 cells demonstrated that CFZ incorporation into the NPs was advantageous to reduce drug cytotoxicity. The TfR-binding peptide-functionalized NPs showed superior cell interaction and higher CFZ permeability across hCMEC/D3 cell monolayers compared to the non-functionalized NP control, thus indicating the efficacy of the functionalization strategy on providing CFZ transport through the BBB in vitro. The functionalized NPs demonstrate suitability for CFZ biological administration, suggested with low plasma protein binding, off-target biodistribution and precise delivery of CFZ towards the brain parenchyma.


A case of orofacial granulomatosis evolving into Melkersson Rosenthal syndrome in a child treated with a steroid free regimen of Clofazimine and Minocycline

Soumya Sachdeva, Alok Raina, Kabir Sardana, Purnima Malhotra
PMID: 34043275   DOI: 10.1111/dth.15009

Abstract

Orofacial granulomatosis (OFG) is a rare disorder with varied etiological, immunological and infectious mechanisms implicated and is believed to be a umbrella term which includes Melkersson Rosethal syndrome (MRS). We describe a 17 year old female who was diagnosed with OFG and was successfully treated with a combination of minocycline and clofazimine without oral steroids with significant improvement within 1 month of therapy.


Clofazimine: A potential therapeutic option for severe COVID-19

Areej Mohamed Ateya
PMID: 33735762   DOI: 10.1016/j.mehy.2021.110535

Abstract




Targeting of eIF6-driven translation induces a metabolic rewiring that reduces NAFLD and the consequent evolution to hepatocellular carcinoma

Alessandra Scagliola, Annarita Miluzio, Gabriele Ventura, Stefania Oliveto, Chiara Cordiglieri, Nicola Manfrini, Delia Cirino, Sara Ricciardi, Luca Valenti, Guido Baselli, Roberta D'Ambrosio, Marco Maggioni, Daniela Brina, Alberto Bresciani, Stefano Biffo
PMID: 34385447   DOI: 10.1038/s41467-021-25195-1

Abstract

A postprandial increase of translation mediated by eukaryotic Initiation Factor 6 (eIF6) occurs in the liver. Its contribution to steatosis and disease is unknown. In this study we address whether eIF6-driven translation contributes to disease progression. eIF6 levels increase throughout the progression from Non-Alcoholic Fatty Liver Disease (NAFLD) to hepatocellular carcinoma. Reduction of eIF6 levels protects the liver from disease progression. eIF6 depletion blunts lipid accumulation, increases fatty acid oxidation (FAO) and reduces oncogenic transformation in vitro. In addition, eIF6 depletion delays the progression from NAFLD to hepatocellular carcinoma, in vivo. Mechanistically, eIF6 depletion reduces the translation of transcription factor C/EBPβ, leading to a drop in biomarkers associated with NAFLD progression to hepatocellular carcinoma and preserves mitochondrial respiration due to the maintenance of an alternative mTORC1-eIF4F translational branch that increases the expression of transcription factor YY1. We provide proof-of-concept that in vitro pharmacological inhibition of eIF6 activity recapitulates the protective effects of eIF6 depletion. We hypothesize the existence of a targetable, evolutionarily conserved translation circuit optimized for lipid accumulation and tumor progression.


The Iron Chelator Desferrioxamine Increases the Efficacy of Bedaquiline in Primary Human Macrophages Infected with BCG

Christina Cahill, Fiona O'Connell, Karl M Gogan, Donal J Cox, Sharee A Basdeo, Jacintha O'Sullivan, Stephen V Gordon, Joseph Keane, James J Phelan
PMID: 33805837   DOI: 10.3390/ijms22062938

Abstract

For over 50 years, patients with drug-sensitive and drug-resistant tuberculosis have undergone long, arduous, and complex treatment processes with several antimicrobials. With the prevalence of drug-resistant strains on the rise and new therapies for tuberculosis urgently required, we assessed whether manipulating iron levels in macrophages infected with mycobacteria offered some insight into improving current antimicrobials that are used to treat drug-resistant tuberculosis. We investigated if the iron chelator, desferrioxamine, can support the function of human macrophages treated with an array of second-line antimicrobials, including moxifloxacin, bedaquiline, amikacin, clofazimine, linezolid and cycloserine. Primary human monocyte-derived macrophages were infected with Bacillus Calmette-Guérin (BCG), which is pyrazinamide-resistant, and concomitantly treated for 5 days with desferrioxamine in combination with each one of the second-line tuberculosis antimicrobials. Our data indicate that desferrioxamine used as an adjunctive treatment to bedaquiline significantly reduced the bacterial load in human macrophages infected with BCG. Our findings also reveal a link between enhanced bactericidal activity and increases in specific cytokines, as the addition of desferrioxamine increased levels of IFN-γ, IL-6, and IL-1β in BCG-infected human monocyte-derived macrophages (hMDMs) treated with bedaquiline. These results provide insight, and an in vitro proof-of-concept, that iron chelators may prove an effective adjunctive therapy in combination with current tuberculosis antimicrobials.


Effect of Clofazimine Concentration on QT Prolongation in Patients Treated for Tuberculosis

Mahmoud Tareq Abdelwahab, Richard Court, Daniel Everitt, Andreas H Diacon, Rodney Dawson, Elin M Svensson, Gary Maartens, Paolo Denti
PMID: 33875426   DOI: 10.1128/AAC.02687-20

Abstract

Clofazimine is classified as a WHO group B drug for the treatment of rifampin-resistant tuberculosis. QT prolongation, which is associated with fatal cardiac arrhythmias, is caused by several antitubercular drugs, including clofazimine, but there are no data quantifying the effect of clofazimine concentration on QT prolongation. Our objective was to describe the effect of clofazimine exposure on QT prolongation. Fifteen adults drug-susceptible tuberculosis patients received clofazimine monotherapy as 300 mg daily for 3 days, followed by 100 mg daily in one arm of a 2-week, multiarm early bactericidal activity trial in South Africa. Pretreatment Fridericia-corrected QT (QTcF) (105 patients, 524 electrocardiograms [ECGs]) and QTcFs from the clofazimine monotherapy arm matched with clofazimine plasma concentrations (199 ECGs) were interpreted with a nonlinear mixed-effects model. Clofazimine was associated with significant QT prolongation described by a maximum effect (
) function. We predicted clofazimine exposures using 100-mg daily doses and 2 weeks of loading with 200 and 300 mg daily, respectively. The expected proportions of patients with QTcF change from baseline above 30 ms (ΔQTcF > 30) were 2.52%, 11.6%, and 23.0% for 100-, 200-, and 300-mg daily doses, respectively. At steady state, the expected proportion with ΔQTcF of >30 ms was 23.7% and with absolute QTcF of >450 ms was 3.42% for all simulated regimens. The use of loading doses of 200 and 300 mg is not predicted to expose patients to an increased risk of QT prolongation, compared with the current standard treatment, and is, therefore, an alternative option for more quickly achieving therapeutic concentrations.


Clofazimine broadly inhibits coronaviruses including SARS-CoV-2

Shuofeng Yuan, Xin Yin, Xiangzhi Meng, Jasper Fuk-Woo Chan, Zi-Wei Ye, Laura Riva, Lars Pache, Chris Chun-Yiu Chan, Pok-Man Lai, Chris Chung-Sing Chan, Vincent Kwok-Man Poon, Andrew Chak-Yiu Lee, Naoko Matsunaga, Yuan Pu, Chun-Kit Yuen, Jianli Cao, Ronghui Liang, Kaiming Tang, Li Sheng, Yushen Du, Wan Xu, Chit-Ying Lau, Ko-Yung Sit, Wing-Kuk Au, Runming Wang, Yu-Yuan Zhang, Yan-Dong Tang, Thomas Mandel Clausen, Jessica Pihl, Juntaek Oh, Kong-Hung Sze, Anna Jinxia Zhang, Hin Chu, Kin-Hang Kok, Dong Wang, Xue-Hui Cai, Jeffrey D Esko, Ivan Fan-Ngai Hung, Ronald Adolphus Li, Honglin Chen, Hongzhe Sun, Dong-Yan Jin, Ren Sun, Sumit K Chanda, Kwok-Yung Yuen
PMID: 33727703   DOI: 10.1038/s41586-021-03431-4

Abstract

The COVID-19 pandemic is the third outbreak this century of a zoonotic disease caused by a coronavirus, following the emergence of severe acute respiratory syndrome (SARS) in 2003
and Middle East respiratory syndrome (MERS) in 2012
. Treatment options for coronaviruses are limited. Here we show that clofazimine-an anti-leprosy drug with a favourable safety profile
-possesses inhibitory activity against several coronaviruses, and can antagonize the replication of SARS-CoV-2 and MERS-CoV in a range of in vitro systems. We found that this molecule, which has been approved by the US Food and Drug Administration, inhibits cell fusion mediated by the viral spike glycoprotein, as well as activity of the viral helicase. Prophylactic or therapeutic administration of clofazimine in a hamster model of SARS-CoV-2 pathogenesis led to reduced viral loads in the lung and viral shedding in faeces, and also alleviated the inflammation associated with viral infection. Combinations of clofazimine and remdesivir exhibited antiviral synergy in vitro and in vivo, and restricted viral shedding from the upper respiratory tract. Clofazimine, which is orally bioavailable and comparatively cheap to manufacture, is an attractive clinical candidate for the treatment of outpatients and-when combined with remdesivir-in therapy for hospitalized patients with COVID-19, particularly in contexts in which costs are an important factor or specialized medical facilities are limited. Our data provide evidence that clofazimine may have a role in the control of the current pandemic of COVID-19 and-possibly more importantly-in dealing with coronavirus diseases that may emerge in the future.


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